An In-depth Technical Guide to 4-Phenylthiazol-2-amine Monohydrobromide (CAS 52253-69-7)
An In-depth Technical Guide to 4-Phenylthiazol-2-amine Monohydrobromide (CAS 52253-69-7)
This guide provides a comprehensive technical overview of 4-Phenylthiazol-2-amine and its monohydrobromide salt, a versatile heterocyclic building block pivotal in contemporary drug discovery and materials science. We will delve into its chemical characteristics, synthesis methodologies, analytical techniques, and its significant role as a scaffold for a diverse range of biologically active compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights.
Core Chemical and Physical Properties
4-Phenylthiazol-2-amine, and its more commonly handled salt form, the monohydrobromide, is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. The presence of the phenyl group at the 4-position and the primary amine at the 2-position provides a unique electronic and structural framework, making it a valuable synthon for further chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 52253-69-7 (for monohydrobromide) | [1] |
| Molecular Formula | C₉H₈N₂S · HBr · H₂O | [2] |
| Molecular Weight | 275.17 g/mol | [2] |
| Appearance | White to light yellow or orange crystalline powder | [3] |
| Melting Point | 180-183 °C | [2] |
| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine;hydrobromide;hydrate | [1] |
Synthesis of the 4-Phenylthiazol-2-amine Scaffold
The Hantzsch thiazole synthesis remains a cornerstone for the preparation of the 2-aminothiazole core. This classical method involves the condensation of an α-haloketone with a thiourea derivative. Numerous modern adaptations have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.
General Reaction Scheme
The fundamental transformation involves the reaction of a phenacyl bromide with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Caption: General workflow of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: A Green Chemistry Approach
This protocol is adapted from a microwave-assisted synthesis, which significantly reduces reaction time and often improves yields.[4]
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Thiourea
-
Ethanol/Water (1:1 v/v)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethanone (1 mmol) and thiourea (1.2 mmol).
-
Add 5 mL of a 1:1 (v/v) ethanol/water mixture as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 50°C with a power of 30W for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization from hot ethanol.
This method exemplifies a move towards more sustainable chemical synthesis, offering high yields (often in the range of 84-98%) in a fraction of the time required for conventional refluxing methods.[4]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 4-phenylthiazol-2-amine and its derivatives.
Spectroscopic Analysis
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include N-H stretching (around 3474 cm⁻¹), aromatic C-H stretching (around 3084 cm⁻¹), and C=N stretching (around 1622 cm⁻¹).[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of 4-phenylthiazol-2-amine in CDCl₃ typically shows a broad singlet for the -NH₂ protons (around 5.97 ppm), a singlet for the thiazole proton (around 6.89 ppm), and multiplets for the phenyl protons (around 7.51-7.78 ppm).[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the thiazole ring carbons and the phenyl carbons can be readily identified.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is useful for confirming the molecular weight and identifying impurities. The mass spectrum of 4-phenylthiazol-2-amine shows a molecular ion peak (M+) at m/z 176.[5]
Chromatographic Purity and Quantification: A Representative HPLC-UV Protocol
High-Performance Liquid Chromatography is a robust method for determining the purity and quantifying 4-phenylthiazol-2-amine in various matrices. The following is a general isocratic HPLC-UV method.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Waters Alliance 2695 or equivalent |
| Detector | UV-Vis Detector (e.g., Waters 2487) |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 55% of 0.1% v/v Orthophosphoric Acid in Water and 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-phenylthiazol-2-amine monohydrobromide in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak. Quantification is achieved by comparing the sample peak area to the calibration curve.
Biological Activities and Therapeutic Potential
The 4-phenylthiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a vast number of derivatives with a wide spectrum of biological activities.
Caption: Diverse biological activities of 4-phenylthiazol-2-amine derivatives.
Anticancer Activity
Derivatives of 4-phenylthiazol-2-amine have shown significant potential as anticancer agents, with activities against a range of cancer cell lines.
Quantitative Data on Anticancer Activity:
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-phenylthiazol-2yl)isoindoline-1,3-diones | LNCaP (Prostate) | 9.56 | [4] |
| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 | [6] |
| 2-amino-4-phenylthiazole derivatives | HT29 (Colon) | 2.01 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast) | Comparable to 5-fluorouracil | [7] |
Mechanism of Action: The anticancer effects of these derivatives are often multifaceted. Some have been designed to target specific proteins involved in cancer progression. For example, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization , both of which are critical for cancer cell proliferation and survival.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.
Quantitative Data on Antimicrobial/Antifungal Activity:
| Derivative | Organism | MIC (µg/mL) | Reference |
| Nitrofuran conjugates | Mycobacterium tuberculosis | 0.27 | [4] |
| Nitrofuran conjugates | Staphylococcus aureus | 1.36 | [4] |
| Schiff base derivatives | Mycobacterium tuberculosis | 6.25 | [4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Candida albicans | 15.3 | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Aspergillus niger | 16.2 | [7] |
Mechanism of Action: The antifungal activity of some thiazole derivatives has been linked to the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is analogous to that of the widely used azole antifungal drugs. Thiazole antifungals inhibit the enzyme cytochrome P450 demethylase , which is crucial for the conversion of lanosterol to ergosterol.[8]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Derivatives of 4-phenylthiazol-2-amine have been investigated for their anti-inflammatory properties.
Mechanism of Action: A significant finding has been the identification of a 2-amino-4-phenylthiazole analogue as an inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway. MyD88 is a critical adapter protein for most Toll-like receptors (TLRs) , which play a central role in the innate immune response and inflammation. By inhibiting the dimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, these compounds can block downstream inflammatory signaling, making them promising candidates for treating inflammatory diseases such as acute lung injury.
Caption: Inhibition of the MyD88 signaling pathway by a 4-phenylthiazol-2-amine derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-phenylthiazol-2-amine monohydrobromide.
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
In case of exposure:
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
4-Phenylthiazol-2-amine monohydrobromide is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the vast array of biological activities exhibited by its derivatives, ensures its continued relevance as a key building block for the development of novel therapeutics. The ongoing research into its mechanisms of action, particularly in the realms of oncology and immunology, promises to uncover new avenues for the treatment of a wide range of human diseases. This guide has provided a technical foundation for understanding and utilizing this versatile compound, and it is hoped that it will serve as a valuable resource for researchers and developers in their scientific endeavors.
References
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Kocabas, E., & S, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2849-2861. [Link]
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